molecular formula C14H14O3 B3265399 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one CAS No. 404964-94-9

1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one

Cat. No.: B3265399
CAS No.: 404964-94-9
M. Wt: 230.26 g/mol
InChI Key: XULAHTUDJRIEMB-UHFFFAOYSA-N
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Description

1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.

    Hydroxylation: The naphthalene ring is hydroxylated at the 6 and 7 positions using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

    Acylation: The hydroxylated naphthalene is then subjected to acylation with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst are used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(6,7-dihydroxynaphthalen-2-YL)-2-methylpropan-1-ol.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    DNA Interaction: Potential to intercalate with DNA, which may explain its anticancer properties by disrupting DNA replication and transcription.

Comparison with Similar Compounds

1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one can be compared with other similar compounds such as:

    1-(6,7-Dihydroxynaphthalen-2-YL)ethanone: Similar structure but lacks the methyl group on the propanone moiety.

    2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.

    1,4-Dihydroxynaphthalene: Contains hydroxyl groups at different positions on the naphthalene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6,7-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8(2)14(17)10-4-3-9-6-12(15)13(16)7-11(9)5-10/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULAHTUDJRIEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404964-94-9
Record name 1-(6,7-dihydroxynaphthalen-2-yl)-2-Methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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